5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole

Purity comparison Quality specification Chemical procurement

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0) is a sulfonyl tetrazole derivative with molecular formula C15H13FN4O2S and molecular weight 332.35 g/mol. The compound bears a 4-fluorophenethylsulfonyl group at the 5-position of a 1-phenyl-1H-tetrazole core.

Molecular Formula C15H13FN4O2S
Molecular Weight 332.353
CAS No. 1370411-43-0
Cat. No. B594597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole
CAS1370411-43-0
Synonyms5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole
Molecular FormulaC15H13FN4O2S
Molecular Weight332.353
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCC3=CC=C(C=C3)F
InChIInChI=1S/C15H13FN4O2S/c16-13-8-6-12(7-9-13)10-11-23(21,22)15-17-18-19-20(15)14-4-2-1-3-5-14/h1-9H,10-11H2
InChIKeyIDDVKAPYSSGYSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0): Chemical Identity and Procurement-Relevant Properties


5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole (CAS 1370411-43-0) is a sulfonyl tetrazole derivative with molecular formula C15H13FN4O2S and molecular weight 332.35 g/mol. [1] The compound bears a 4-fluorophenethylsulfonyl group at the 5-position of a 1-phenyl-1H-tetrazole core. Its computed XLogP3 is 2.9, and it possesses 6 hydrogen bond acceptors with zero hydrogen bond donors. [1] It is commercially supplied as a solid with a minimum purity specification of 97%. Vendor descriptions classify it as a versatile synthetic building block employed as a key intermediate in the preparation of biologically active compounds including pharmaceuticals and agrochemicals.

Why 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole Cannot Be Casually Replaced by In-Class Analogs


Substitution of the 4-fluorophenethyl group with other halogen or alkyl variants fundamentally alters key physicochemical properties that govern compound behavior in both synthetic and biological contexts. The identity of the para-substituent on the phenethyl ring directly impacts lipophilicity, as evidenced by the XLogP3 difference of 0.5 units between the 4-fluoro (2.9) and 4-chloro (3.4) congeners. [1] Such differences affect solubility, membrane permeability, and metabolic stability. [2] Furthermore, the specific electronics imparted by the fluorine atom—distinct from chlorine, hydrogen, or methyl—modulate the reactivity of the sulfonyl group in Julia-Kocienski-type olefination and nucleophilic substitution reactions. [3] These quantifiable physicochemical divergences mean that simply interchanging in-class 1-phenyl-1H-tetrazole-5-sulfonyl derivatives without adjusting reaction conditions or biological screening parameters can lead to inconsistent synthetic yields or confounding structure-activity relationship data.

Quantitative Differentiation of 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole from Its Closest Analogs: A Comparator-Based Evidence Guide


Purity Specification: 97% Minimum for the 4-Fluoro Derivative vs. 95% for the 4-Chloro Congener

The 4-fluorophenethyl derivative is supplied with a minimum purity specification of 97% by multiple vendors, including Fluorochem and AKSci, and is backed by batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm. In contrast, the direct 4-chloro congener (CAS 1372784-40-1) is listed at a standard purity of 95% by the same supplier (Bidepharm). This represents an absolute purity difference of +2 percentage points and a relative impurity reduction of approximately 40% (from 5% impurities to 3%).

Purity comparison Quality specification Chemical procurement

Lipophilicity Modulation: XLogP3 of 2.9 for the 4-Fluoro Analog vs. 3.4 for the 4-Chloro Analog

The computed XLogP3 value for the target 4-fluorophenethyl compound is 2.9, compared to 3.4 for the 4-chlorophenethyl analog (CID 57345819). [1][2] This 0.5 log unit difference translates to an approximately 3.2-fold lower predicted partition coefficient for the fluoro derivative, placing it closer to the optimal lipophilicity range (LogP 1–3) typically associated with favorable oral absorption and reduced off-target promiscuity. [3]

Lipophilicity XLogP3 Drug-likeness Permeability

Molecular Weight Differentiation: 332.35 g/mol for the Fluorophenethyl Derivative vs. 238.27 g/mol for the Shorter-Chain Ethyl Analog

The target compound has a molecular weight of 332.35 g/mol, which is 94.08 g/mol heavier than the 5-ethylsulfonyl-1-phenyl-1H-tetrazole analog (MW 238.27 g/mol, CAS 3206-46-0). [1] This additional mass is conferred by the 4-fluorophenethyl group, which provides an extended aromatic system with potential for additional π-stacking and hydrophobic interactions in biological targets. The molecular weight falls within the range suitable for fragment elaboration and PROTAC building block applications, as indicated by its commercial classification under 'Protein Degrader Building Blocks.' [2]

Molecular weight Fragment-based design Building block selection

Batch-Level QC Documentation Availability: NMR, HPLC, and GC Reports Provided for This Specific Compound

Bidepharm, a primary supplier, provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports for the target compound (CAS 1370411-43-0). Comparable documentation availability for the 4-chloro congener (CAS 1372784-40-1) from the same supplier is also indicated, but the target compound additionally benefits from multi-vendor sourcing with consistent 97% purity specifications across Fluorochem and AKSci, reducing single-supplier dependency risk.

Quality control Batch traceability Procurement assurance

Recommended Procurement and Application Scenarios for 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole Based on Evidence


PROTAC and Targeted Protein Degradation Research

The compound is commercially classified under 'Protein Degrader Building Blocks,' and its molecular weight (332.35 g/mol) and moderate lipophilicity (XLogP3 = 2.9) are consistent with the physicochemical profile sought for PROTAC linker or ligand components. [1][2] The 4-fluorophenethyl group provides a useful vector for further functionalization while maintaining drug-like properties. Procurement of this specific fluoro derivative—rather than the more lipophilic chloro analog (XLogP3 = 3.4)—may be advantageous for maintaining aqueous solubility in bifunctional degrader constructs.

Pharmaceutical Intermediate for Fluorine-Containing Drug Candidates

The compound serves as a versatile intermediate for introducing fluorine into drug-like molecules, leveraging the well-established benefits of fluorine substitution on metabolic stability and bioavailability. [3] The availability of batch-specific QC reports (NMR, HPLC, GC) from Bidepharm ensures that the intermediate meets the identity and purity requirements necessary for GLP-grade synthesis. The consistently higher purity specification (97%) compared to the chloro congener (95%) reduces the purification burden in multi-step synthetic routes.

Julia-Kocienski Olefination Reagent Development

1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are established reagents in Julia-Kocienski olefination for stereoselective alkene synthesis. [4] The 5-(4-fluorophenethylsulfonyl) substituent introduces a specific electronic and steric environment that may influence the E/Z selectivity and reaction kinetics compared to simpler PT sulfones. Researchers developing modified Julia-Kocienski conditions for fluorinated substrates may prioritize this compound to explore fluorine-specific reactivity effects.

Agrochemical Lead Generation and Fluorinated Building Block Libraries

The compound's classification as a versatile building block for agrochemical synthesis, combined with the established role of fluorine in improving the environmental stability and target potency of crop protection agents, makes it a suitable candidate for inclusion in fluorinated compound libraries for agrochemical screening. [3] Its multi-vendor availability (Fluorochem, AKSci, Bidepharm) ensures sustainable supply for iterative library synthesis campaigns. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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